molecular formula C20H15FN2OS B3687509 N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide

N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide

Cat. No.: B3687509
M. Wt: 350.4 g/mol
InChI Key: DGMPFAWCXUGRFB-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c21-17-8-4-5-9-18(17)22-20(25)23-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMPFAWCXUGRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide typically involves the reaction of 2-fluoroaniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C to 25°C. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), methanol (CH₃OH), ammonia (NH₃)

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluorophenyl)carbamothioyl]benzamide
  • N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide
  • N-[(2-fluorophenyl)carbamothioyl]propanamide

Uniqueness

N-[(2-fluorophenyl)carbamothioyl]-4-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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